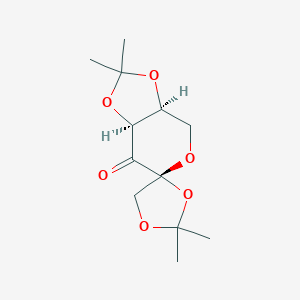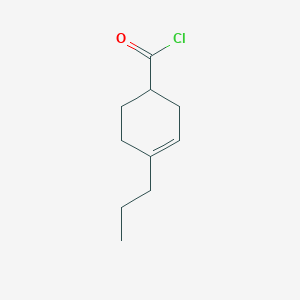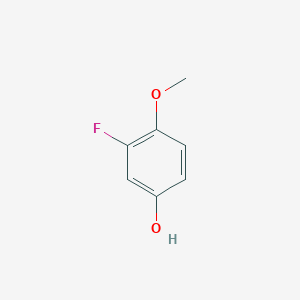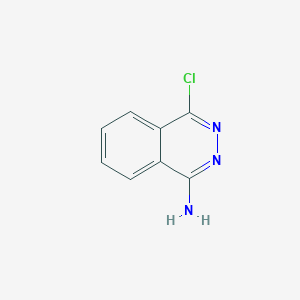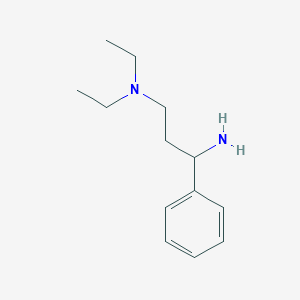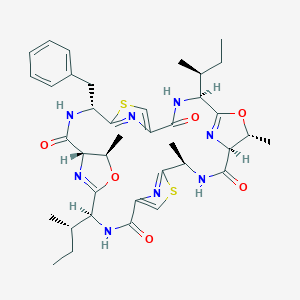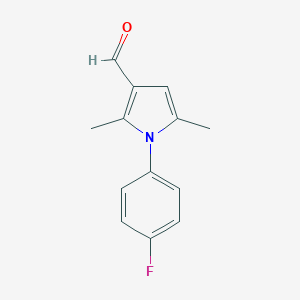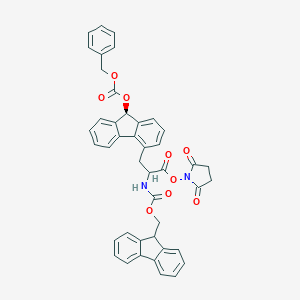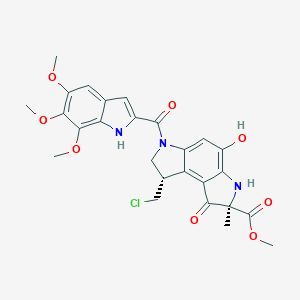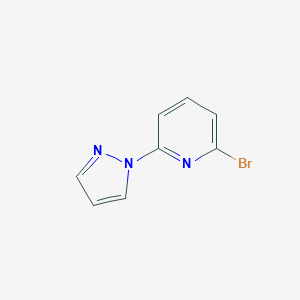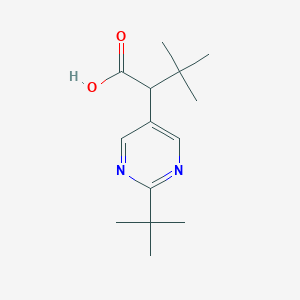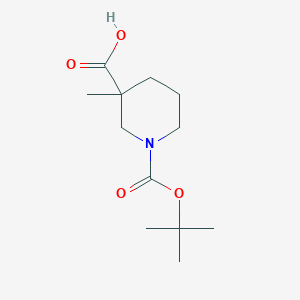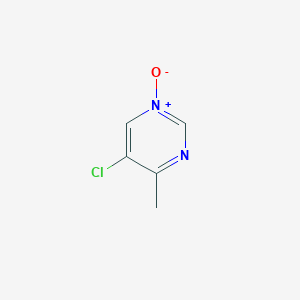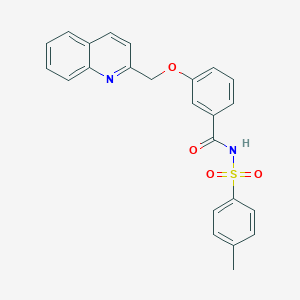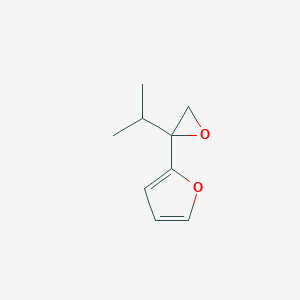
2-(2-Propan-2-yloxiran-2-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propan-2-yloxiran-2-yl)furan, also known as IPF or 2-IPO, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Propan-2-yloxiran-2-yl)furan is not fully understood, but it is believed to act as an electrophile and react with nucleophilic sites in biological molecules. This reaction can lead to the formation of covalent bonds and modify the function of the target molecule.
Efectos Bioquímicos Y Fisiológicos
2-(2-Propan-2-yloxiran-2-yl)furan has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-Propan-2-yloxiran-2-yl)furan can inhibit the growth of cancer cells and modulate ion channels. In vivo studies have shown that 2-(2-Propan-2-yloxiran-2-yl)furan can reduce the size of tumors in mice and improve cardiac function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Propan-2-yloxiran-2-yl)furan in lab experiments is its ease of synthesis and high yield. Another advantage is its versatility in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-Propan-2-yloxiran-2-yl)furan. One direction is the development of 2-(2-Propan-2-yloxiran-2-yl)furan-based materials with enhanced properties. Another direction is the investigation of 2-(2-Propan-2-yloxiran-2-yl)furan as a potential therapeutic agent for various diseases. Additionally, the study of 2-(2-Propan-2-yloxiran-2-yl)furan's mechanism of action and its interactions with biological molecules could provide valuable insights into cellular processes.
Métodos De Síntesis
2-(2-Propan-2-yloxiran-2-yl)furan can be synthesized through the epoxidation of furan using tert-butyl hydroperoxide and titanium tetraisopropoxide as the oxidant and catalyst, respectively. The reaction is carried out under mild conditions and yields a high percentage of the desired product.
Aplicaciones Científicas De Investigación
2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential applications in various fields such as organic synthesis, material science, and pharmacology. In organic synthesis, 2-(2-Propan-2-yloxiran-2-yl)furan has been used as a building block for the synthesis of other compounds. In material science, 2-(2-Propan-2-yloxiran-2-yl)furan has been incorporated into polymers to enhance their properties. In pharmacology, 2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Propiedades
Número CAS |
113348-47-3 |
|---|---|
Nombre del producto |
2-(2-Propan-2-yloxiran-2-yl)furan |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(2-propan-2-yloxiran-2-yl)furan |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
UFMMAVFVYAFADO-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
SMILES canónico |
CC(C)C1(CO1)C2=CC=CO2 |
Sinónimos |
Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



